1-(2-((4-Fluoroanilino)carbothioyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate
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Overview
Description
1-(2-((4-Fluoroanilino)carbothioyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate is a complex organic compound with a unique structure that combines a naphthyl group, a fluoroaniline moiety, and a methylbenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((4-Fluoroanilino)carbothioyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate involves multiple steps. One common approach is to start with the preparation of the 4-fluoroaniline derivative, which is then reacted with a carbothioylating agent to form the intermediate. This intermediate is further reacted with carbohydrazonoyl chloride to yield the final product. The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and catalytic processes can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(2-((4-Fluoroanilino)carbothioyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
1-(2-((4-Fluoroanilino)carbothioyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 1-(2-((4-Fluoroanilino)carbothioyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate involves its interaction with specific molecular targets. The fluoroaniline moiety can bind to active sites of enzymes or receptors, modulating their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-((4-Fluoroanilino)carbothioyl)carbohydrazonoyl)phenyl 3-methylbenzoate
- 4-Bromo-2-(2-((4-Fluoroanilino)carbothioyl)carbohydrazonoyl)phenyl 3-methylbenzoate
- 1-(4-Fluoroanilino)-3-methyl-2-pentylpyrido(1,2-a)benzimidazole-4-carbonitrile .
Uniqueness
1-(2-((4-Fluoroanilino)carbothioyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate is unique due to its combination of a naphthyl group and a fluoroaniline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
CAS No. |
767334-16-7 |
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Molecular Formula |
C26H20FN3O2S |
Molecular Weight |
457.5 g/mol |
IUPAC Name |
[1-[(E)-[(4-fluorophenyl)carbamothioylhydrazinylidene]methyl]naphthalen-2-yl] 3-methylbenzoate |
InChI |
InChI=1S/C26H20FN3O2S/c1-17-5-4-7-19(15-17)25(31)32-24-14-9-18-6-2-3-8-22(18)23(24)16-28-30-26(33)29-21-12-10-20(27)11-13-21/h2-16H,1H3,(H2,29,30,33)/b28-16+ |
InChI Key |
HPXVLFLGMDUFPP-LQKURTRISA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=S)NC4=CC=C(C=C4)F |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=S)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
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